molecular formula C17H21N B8484569 Benzyl(4-butylphenyl)amine

Benzyl(4-butylphenyl)amine

Cat. No. B8484569
M. Wt: 239.35 g/mol
InChI Key: OETNXCSXMXNJLT-UHFFFAOYSA-N
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Patent
US07105567B2

Procedure details

By the reaction and treatment in the same manner as in Preparation Example 1 using benzaldehyde (3.4 g) and 4-butylaniline (5 g) as starting materials, benzyl(4-butylphenyl)amine (2.7 g) was obtained.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1)[CH2:10][CH2:11][CH3:12]>>[CH2:1]([NH:17][C:16]1[CH:18]=[CH:19][C:13]([CH2:9][CH2:10][CH2:11][CH3:12])=[CH:14][CH:15]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(CCC)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=CC=C(C=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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